N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide
CAS No.:
Cat. No.: VC15682627
Molecular Formula: C16H19N3O3
Molecular Weight: 301.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H19N3O3 |
|---|---|
| Molecular Weight | 301.34 g/mol |
| IUPAC Name | N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]-2-(1-methylpyrrol-2-yl)acetamide |
| Standard InChI | InChI=1S/C16H19N3O3/c1-11(12-6-7-14(20)15(9-12)22-3)17-18-16(21)10-13-5-4-8-19(13)2/h4-9,20H,10H2,1-3H3,(H,18,21)/b17-11+ |
| Standard InChI Key | POSRKGYMQKYDPS-GZTJUZNOSA-N |
| Isomeric SMILES | C/C(=N\NC(=O)CC1=CC=CN1C)/C2=CC(=C(C=C2)O)OC |
| Canonical SMILES | CC(=NNC(=O)CC1=CC=CN1C)C2=CC(=C(C=C2)O)OC |
Introduction
N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide is a complex organic compound belonging to the class of hydrazones. It features a substituted phenyl ring and a pyrrole moiety, contributing to its unique chemical properties. This compound is of interest in medicinal chemistry due to its potential biological activities.
Synthesis
The synthesis of N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide typically involves a condensation reaction between acetohydrazide and 1-(4-hydroxy-3-methoxyphenyl)ethanone. This reaction is common in the preparation of hydrazones.
Potential Applications
Research into this compound suggests potential applications in pharmaceuticals, including roles as antioxidants and treatments for diseases such as cancer and neurodegenerative disorders. Similar compounds have shown anti-inflammatory and antimicrobial properties, indicating that N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide may exhibit similar effects.
Structural Analysis
Structural analysis can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm the arrangement of atoms within the molecule.
Comparison with Similar Compounds
| Compound | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide | CHNO | 302.33 g/mol | 50773-41-6 |
| N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]pyridine-2-carbohydrazide | CHNO | 285.30 g/mol | Not specified |
| (E)-4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol | CHO | 180.2005 g/mol | 32811-40-8 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume